molecular formula C16H17FN2O3 B13613358 2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid

2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid

Cat. No.: B13613358
M. Wt: 304.32 g/mol
InChI Key: QZZXMPRFULMSPE-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyloxy group, a fluorine atom, and a carboximidamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . This reaction is carried out in methanolic solution, and the resulting Schiff base ligands are further reacted with metal ions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed for substitution reactions.

Major Products

The major products formed from these reactions include benzoic acid derivatives, amines, and various substituted benzene compounds.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 6-(Benzyloxy)-2-hydroxybenzaldehyde
  • 2-(Benzyloxy)-4-nitrobenzaldehyde

Uniqueness

2-(Benzyloxy)-6-fluorobenzene-1-carboximidamide,aceticacid stands out due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

IUPAC Name

acetic acid;2-fluoro-6-phenylmethoxybenzenecarboximidamide

InChI

InChI=1S/C14H13FN2O.C2H4O2/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10;1-2(3)4/h1-8H,9H2,(H3,16,17);1H3,(H,3,4)

InChI Key

QZZXMPRFULMSPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=N)N

Origin of Product

United States

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